Phgdh-IN-2

Description

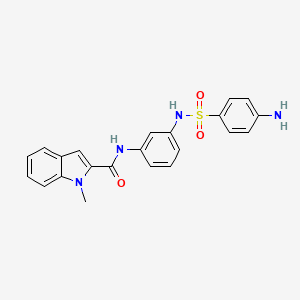

Structure

3D Structure

Properties

Molecular Formula |

C22H20N4O3S |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

N-[3-[(4-aminophenyl)sulfonylamino]phenyl]-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C22H20N4O3S/c1-26-20-8-3-2-5-15(20)13-21(26)22(27)24-17-6-4-7-18(14-17)25-30(28,29)19-11-9-16(23)10-12-19/h2-14,25H,23H2,1H3,(H,24,27) |

InChI Key |

WKJRUZSZIGPOBZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

Phgdh-IN-2: A Technical Whitepaper on a Novel NAD+ Competitive PHGDH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway. Upregulation of PHGDH has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of Phgdh-IN-2, a potent and specific NAD+ competitive inhibitor of PHGDH. Sourced from the primary scientific literature, this guide details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols for its characterization, and visually represents its mechanism of action and relevant biological pathways.

Introduction to PHGDH and its Role in Cancer Metabolism

3-Phosphoglycerate dehydrogenase (PHGDH) diverts the glycolytic intermediate 3-phosphoglycerate into the serine biosynthesis pathway. This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units essential for nucleotide and lipid synthesis and maintaining cellular redox balance. In many cancer cells, the expression and activity of PHGDH are significantly elevated, supporting the high proliferative demands of the tumor. This metabolic reprogramming makes cancer cells dependent on the de novo serine synthesis pathway for survival and growth, thus presenting a therapeutic vulnerability. Inhibition of PHGDH is a promising strategy to selectively target these cancer cells.

This compound: A Competitive Inhibitor of PHGDH

This compound has been identified as a potent inhibitor of human PHGDH. Mechanistic studies have revealed that this compound acts as a competitive inhibitor with respect to the cofactor NAD+.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs as reported in the primary literature.

| Compound | PHGDH IC50 (µM) | MDA-MB-468 IC50 (µM) |

| This compound (C25) | 5.2 ± 0.3 | 12.5 ± 0.8 |

| B2 | 21.3 ± 1.2 | 45.3 ± 2.4 |

| C1 | 15.6 ± 0.9 | 33.1 ± 1.5 |

| C2 | 13.2 ± 0.7 | 28.9 ± 1.3 |

| C3 | 10.5 ± 0.6 | 21.7 ± 1.1 |

| C4 | 8.9 ± 0.5 | 18.3 ± 0.9 |

| C5 | 7.1 ± 0.4 | 15.2 ± 0.7 |

| C6 | 6.3 ± 0.3 | 13.8 ± 0.6 |

*Data presented as mean ± standard deviation.

Experimental Protocols

This section details the methodologies used for the biochemical and cellular characterization of this compound.

PHGDH Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against purified human PHGDH.

Principle: The enzymatic activity of PHGDH is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Recombinant human PHGDH enzyme

-

Tris-HCl buffer (pH 7.5)

-

3-Phosphoglycerate (3-PG)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, 3-PG, and NAD+ in a 96-well plate.

-

Add the test compounds at various concentrations to the wells. A DMSO control is included.

-

Initiate the reaction by adding the PHGDH enzyme to each well.

-

Immediately measure the absorbance at 340 nm at regular intervals for a specified period (e.g., 30 minutes) using a microplate reader.

-

Calculate the reaction rate from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

MDA-MB-468 human breast cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed MDA-MB-468 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: The serine biosynthesis pathway and the mechanism of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a valuable research tool for studying the role of the serine biosynthesis pathway in cancer and other diseases. Its potent, NAD+ competitive mechanism of action provides a specific means to interrogate the function of PHGDH. The data and protocols presented in this technical guide offer a foundation for further investigation and potential development of PHGDH inhibitors as therapeutic agents.

The Role of Phgdh-IN-2 in the Serine Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phgdh-IN-2, a potent inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. This pathway is a critical metabolic route that supports the proliferation of various cancer cells, making PHGDH a promising target for therapeutic intervention. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its study, and visualizes the underlying biological and experimental frameworks.

The Serine Synthesis Pathway and the Role of PHGDH

The de novo synthesis of L-serine is a three-step enzymatic pathway that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) into the production of serine. Serine is not only a crucial component of proteins but also serves as a precursor for the synthesis of other amino acids like glycine and cysteine, as well as nucleotides and lipids, all of which are essential for rapidly proliferating cells.[1][2][3]

The pathway consists of the following enzymatic reactions:

-

Oxidation of 3-PG: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate (3-PHP). This is the first and rate-limiting step of the pathway.[1][4]

-

Transamination: Phosphoserine aminotransferase 1 (PSAT1) converts 3-PHP to 3-phosphoserine (3-PS) using glutamate as an amino group donor.

-

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-PS to yield L-serine.

Given its pivotal role, PHGDH is frequently overexpressed in various cancers, including breast cancer, melanoma, and glioma, where it drives tumor growth and proliferation. This makes PHGDH an attractive target for the development of anti-cancer therapies.

This compound: A Potent PHGDH Inhibitor

This compound (also known as NCT-503) is a small molecule inhibitor of PHGDH. It has been identified as a potent and selective inhibitor that disrupts the serine biosynthesis pathway, thereby impeding the growth of cancer cells that are dependent on this pathway.

Mechanism of Action

This compound acts as a noncompetitive inhibitor with respect to both the substrate 3-PG and the cofactor NAD+. This indicates that it does not bind to the active site of the enzyme in a way that directly competes with the substrate or cofactor. Instead, it is suggested to bind to a site near the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. Some studies have also pointed towards an allosteric binding site.

Quantitative Data for PHGDH Inhibitors

The following table summarizes key quantitative data for this compound (NCT-503) and other relevant PHGDH inhibitors for comparative purposes.

| Compound | IC50 (Enzymatic Assay) | Cell-based Potency (Cell Line) | Reference |

| This compound (NCT-503) | 2.5 ± 0.6 µM | 20.63 ± 1.02 µM (MDA-MB-468) | |

| NCT-502 | 3.7 µM | Not specified | |

| CBR-5884 | 33 ± 12 µM | 21.99 ± 0.58 µM (MDA-MB-468) | |

| BI-4924 | 3 nM | 2200 nM (72h) | |

| Oridonin | 0.48 ± 0.02 µM | 2.49 ± 0.56 µM (MDA-MB-468) | |

| D8 | 2.8 ± 0.1 µM | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PHGDH inhibitors like this compound.

PHGDH Enzymatic Assay (Coupled Assay)

This protocol describes a common in vitro assay to measure the enzymatic activity of PHGDH and the inhibitory potential of compounds. The production of NADH by PHGDH is coupled to the reduction of a reporter molecule by a second enzyme.

Principle: PHGDH oxidizes 3-PG to 3-PHP, reducing NAD+ to NADH. The generated NADH is then used by a diaphorase to reduce a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin). The rate of increase in fluorescence is proportional to the PHGDH activity.

Materials:

-

Recombinant human PHGDH enzyme

-

3-Phosphoglycerate (3-PG) substrate

-

NAD+

-

Diaphorase

-

Resazurin

-

Hydrazine sulfate (to prevent product feedback inhibition)

-

Assay buffer (e.g., 200 mM Tris-HCl, pH 7.6)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well microplates

Procedure:

-

Prepare a master mix containing the assay buffer, diaphorase, resazurin, NAD+, and hydrazine sulfate.

-

Dispense the test compounds at various concentrations into the wells of the microplate. Include a DMSO-only control (no inhibition) and a control with a known inhibitor or no enzyme (maximum inhibition).

-

Add the PHGDH enzyme to all wells except the "no enzyme" control and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the substrate, 3-PG.

-

Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.

-

Record fluorescence readings every minute for 30-60 minutes.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay

This assay determines the effect of a PHGDH inhibitor on the growth of cancer cells, particularly those known to be dependent on the serine synthesis pathway.

Principle: Cells are cultured in the presence of varying concentrations of the inhibitor. After a defined period, the number of viable cells is quantified using a colorimetric or fluorometric method.

Materials:

-

PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

-

Cell culture medium and supplements (e.g., DMEM, fetal bovine serum)

-

Test compound (this compound)

-

Cell viability reagent (e.g., MTT, resazurin, or a reagent for quantifying ATP)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Metabolic Flux Analysis using Stable Isotope Labeling

This advanced technique traces the flow of atoms from a labeled substrate (e.g., U-13C-glucose) through the serine synthesis pathway to quantify the effect of an inhibitor on de novo serine synthesis.

Principle: Cells are cultured with a nutrient that is enriched with a stable isotope (e.g., 13C). The inhibitor's effect on the incorporation of the isotope into downstream metabolites like serine and glycine is measured by mass spectrometry.

Materials:

-

PHGDH-dependent cancer cell line

-

Culture medium containing U-13C-glucose

-

Test compound (this compound)

-

Methanol, water, and chloroform for metabolite extraction

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture cells in the presence of the test compound or vehicle control for a defined period.

-

Replace the standard medium with medium containing U-13C-glucose and continue the incubation for a set time (e.g., 4-24 hours).

-

After incubation, rapidly quench the metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell extracts.

-

Separate the polar metabolites from lipids and proteins by adding water and chloroform, followed by centrifugation.

-

Analyze the polar metabolite fraction by LC-MS to determine the abundance of different isotopologues of serine, glycine, and other related metabolites.

-

Calculate the fractional contribution of glucose to serine synthesis by comparing the abundance of labeled (M+3) serine to the total serine pool.

-

Compare the fractional contribution between inhibitor-treated and control cells to quantify the reduction in de novo serine synthesis.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: The de novo serine synthesis pathway and the inhibitory action of this compound on PHGDH.

Caption: A generalized workflow for the discovery of PHGDH inhibitors like this compound.

Caption: Experimental workflow for stable isotope tracing to measure the effect of this compound.

References

Phgdh-IN-2: A Technical Guide to its Impact on Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway. In various cancers, the upregulation of PHGDH is a key feature of metabolic reprogramming, supporting rapid cell growth, proliferation, and survival. Consequently, PHGDH has emerged as a promising therapeutic target. This technical guide focuses on Phgdh-IN-2, a potent inhibitor of PHGDH, and explores its impact on cancer metabolism. We will delve into its mechanism of action, summarize available quantitative data, provide detailed experimental protocols for evaluating its effects, and visualize the associated signaling pathways. While specific data for this compound is emerging, this guide will also draw upon the broader knowledge base of well-characterized PHGDH inhibitors to provide a comprehensive overview for researchers in the field.

Introduction to PHGDH in Cancer Metabolism

Cancer cells exhibit profound metabolic alterations to meet the demands of increased proliferation and survival. One such alteration is the enhanced flux through the serine biosynthesis pathway (SSP). PHGDH, by converting the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), diverts glucose metabolites into the SSP. The products of this pathway, primarily serine and its derivatives, are crucial for various anabolic processes, including:

-

Nucleotide Synthesis: Serine provides one-carbon units for the synthesis of purines and thymidylate.

-

Amino Acid Synthesis: Serine can be converted to glycine and cysteine.

-

Lipid Synthesis: Serine is a precursor for sphingolipids and phospholipids.

-

Redox Homeostasis: The SSP contributes to the production of NADPH and glutathione, which are essential for managing oxidative stress.[1]

Given its pivotal role, PHGDH is overexpressed in a variety of cancers, including breast cancer, melanoma, and glioma, often correlating with poor prognosis.[2][3] This dependency on PHGDH makes it an attractive target for therapeutic intervention.

This compound: A Potent PHGDH Inhibitor

This compound is a potent and NAD+ competitive inhibitor of PHGDH.[4][5] Its primary mechanism of action is the direct inhibition of the enzymatic activity of PHGDH, thereby blocking the entry of glycolytic intermediates into the serine biosynthesis pathway.

Mechanism of Action

By competitively binding to the NAD+ binding site of PHGDH, this compound prevents the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This leads to a reduction in the downstream products of the serine synthesis pathway. The consequences of this inhibition are multifaceted, impacting several key metabolic and signaling networks within cancer cells.

Quantitative Data on PHGDH Inhibitors

While extensive quantitative data specifically for this compound is not yet widely published, we can summarize its known properties and supplement them with data from other well-characterized PHGDH inhibitors like NCT-503 and WQ-2101.

| Inhibitor | IC50 (Enzymatic Assay) | Cell-Based Assay (EC50) | Cell Line(s) | Reference(s) |

| This compound | 5.2 µM | Not specified | MDA-MB-468 | |

| NCT-503 | 2.5 µM | 8 - 16 µM | PHGDH-dependent cell lines (MDA-MB-468, BT-20, HCC70) | |

| WQ-2101 | Not specified | Dose-dependent reduction in cell proliferation | HCT116, BT-20 | |

| CBR-5884 | 33 µM | Not specified | Melanoma and breast cancer cell lines with high serine synthesis | |

| BI-4924 | 3 nM | 2200 nM (at 72h) | Not specified |

Impact on Cancer Metabolism and Signaling Pathways

Inhibition of PHGDH by compounds like this compound induces broad changes in cellular metabolism beyond just the depletion of serine. These changes create metabolic vulnerabilities that can be exploited for therapeutic benefit.

Serine Synthesis Pathway

The most direct effect of this compound is the inhibition of the de novo synthesis of serine. This has been demonstrated in PHGDH-dependent cancer cell lines such as MDA-MB-468.

Figure 1: Inhibition of the Serine Biosynthesis Pathway by this compound.

Central Carbon Metabolism and Nucleotide Synthesis

Inhibition of PHGDH has been shown to disrupt central carbon metabolism, including glycolysis and the TCA cycle, as well as nucleotide metabolism. This disruption can occur independently of serine availability, suggesting that PHGDH has broader roles in maintaining metabolic homeostasis.

Figure 2: Impact of PHGDH Inhibition on Central Carbon and Nucleotide Metabolism.

Redox Balance

The serine synthesis pathway is a source of NADH and contributes to the generation of antioxidants like glutathione. By inhibiting PHGDH, this compound can disrupt the cellular redox balance, potentially leading to increased reactive oxygen species (ROS) and enhanced sensitivity to oxidative stress.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the impact of this compound on cancer metabolism.

PHGDH Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Principle: PHGDH converts 3-phosphoglycerate and NAD+ to 3-phosphohydroxypyruvate and NADH. The NADH produced reduces a probe, generating a colorimetric signal at 450 nm.

Materials:

-

PHGDH Activity Assay Kit (e.g., Abcam ab273328)

-

96-well clear flat-bottom plate

-

Microplate reader

-

Cell lysates or purified PHGDH enzyme

-

This compound or other inhibitors

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to the kit protocol. Determine protein concentration.

-

Standard Curve: Prepare a NADH standard curve.

-

Reaction Setup:

-

Add samples (2-50 µL) to wells of a 96-well plate. Adjust the volume to 50 µL with PHGDH Assay Buffer.

-

For inhibitor studies, pre-incubate the enzyme with this compound for a desired time.

-

Prepare a reaction mix containing PHGDH Assay Buffer, PHGDH Substrate, and PHGDH Developer.

-

-

Measurement: Add the reaction mix to each well. Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

Calculation: Determine the change in absorbance over time and calculate the PHGDH activity using the NADH standard curve.

Figure 3: Workflow for PHGDH Activity Assay.

Western Blotting for PHGDH Pathway Proteins

This technique is used to determine the expression levels of PHGDH and other related proteins.

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH (or other targets) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Metabolic Flux Analysis using Stable Isotope Tracing

This powerful technique traces the fate of isotope-labeled nutrients (e.g., 13C-glucose) through metabolic pathways.

Procedure:

-

Cell Culture: Culture cells in a medium containing a stable isotope-labeled substrate (e.g., U-13C-glucose).

-

Treatment: Treat cells with this compound or vehicle control for a specified duration.

-

Metabolite Extraction: Quench metabolism and extract intracellular metabolites.

-

LC-MS Analysis: Analyze the isotopic enrichment in key metabolites (e.g., serine, glycine, TCA cycle intermediates, nucleotides) using liquid chromatography-mass spectrometry (LC-MS).

-

Flux Calculation: Use metabolic flux analysis software to calculate the relative or absolute flux through different pathways.

References

- 1. MDAMB468 cells | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. PHGDH: a novel therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PHGDH inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The Pivotal Role of PHGDH in Tumor Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate dehydrogenase (PHGDH) has emerged as a critical enzyme in oncology, extending far beyond its canonical role as the rate-limiting step in the de novo serine biosynthesis pathway. Elevated PHGDH expression is a hallmark of various malignancies, including breast cancer, melanoma, and glioma, where it orchestrates a profound metabolic reprogramming to fuel tumor growth, metastasis, and therapeutic resistance. This technical guide provides an in-depth exploration of the multifaceted functions of PHGDH in tumor progression, detailing its enzymatic and non-canonical activities, its intricate involvement in cellular signaling, and its validation as a promising therapeutic target. We present a compilation of quantitative data on PHGDH activity and inhibition, alongside detailed experimental protocols for its investigation, to empower researchers in their pursuit of novel cancer therapies targeting this metabolic linchpin.

Introduction

The metabolic landscape of cancer cells is fundamentally rewired to support the high bioenergetic and biosynthetic demands of rampant proliferation. One of the key metabolic adaptations is the upregulation of the serine synthesis pathway (SSP), for which PHGDH is the gatekeeper enzyme. PHGDH catalyzes the oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), committing carbon from glucose into the synthesis of serine and its downstream metabolites. These products are not merely building blocks for proteins and lipids; they are crucial for nucleotide synthesis, redox homeostasis, and one-carbon metabolism, all of which are vital for tumor cell survival and growth.[1][2]

Recent research has unveiled a more complex role for PHGDH, demonstrating non-canonical functions that are independent of its catalytic activity. These include the regulation of mitochondrial translation and the modulation of gene expression through epigenetic mechanisms.[3][4] This guide will delve into both the canonical and non-canonical roles of PHGDH, providing a comprehensive overview of its impact on tumor biology.

Canonical Function: Fueling the Warburg Effect and Beyond

The primary and most well-understood function of PHGDH is to divert glycolytic flux towards the de novo synthesis of serine. This metabolic rerouting has several profound implications for cancer cells.

Serine and Glycine Synthesis

PHGDH initiates the three-step enzymatic cascade that converts 3-PG to serine. Serine can then be converted to glycine, another crucial amino acid for cancer cell proliferation. Both serine and glycine are essential precursors for the synthesis of proteins, lipids (e.g., sphingolipids), and nucleotides.[5]

One-Carbon Metabolism and Nucleotide Synthesis

The conversion of serine to glycine by serine hydroxymethyltransferase (SHMT) releases a one-carbon unit that is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. This one-carbon unit is a critical component for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. By fueling one-carbon metabolism, PHGDH directly supports the rapid replication of cancer cells.

Redox Homeostasis

The enzymatic reaction catalyzed by PHGDH involves the reduction of NAD+ to NADH. This contributes to the cellular NADH pool and influences the NAD+/NADH ratio, a critical determinant of cellular redox state. Furthermore, serine-derived glycine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By bolstering GSH production, elevated PHGDH activity helps cancer cells to mitigate the high levels of reactive oxygen species (ROS) generated by their aberrant metabolism and to resist oxidative stress-induced apoptosis.

TCA Cycle Anaplerosis

The conversion of 3-phosphohydroxypyruvate to 3-phosphoserine, the second step in the serine biosynthesis pathway, is catalyzed by phosphoserine aminotransferase 1 (PSAT1), which utilizes glutamate as an amino group donor, producing α-ketoglutarate (αKG). αKG is a key intermediate of the tricarboxylic acid (TCA) cycle. Therefore, the serine synthesis pathway contributes to the anaplerotic flux that replenishes TCA cycle intermediates, supporting mitochondrial respiration and the generation of biosynthetic precursors.

Non-Canonical Functions of PHGDH in Cancer

Beyond its established role in serine biosynthesis, emerging evidence has illuminated several non-canonical, or "moonlighting," functions of PHGDH that contribute to tumor progression.

Regulation of Mitochondrial Translation

In liver cancer cells, PHGDH has been shown to localize to the inner mitochondrial membrane, where it plays a role in promoting the translation of mitochondrial DNA (mtDNA)-encoded proteins. This function appears to be independent of its enzymatic activity. Mechanistically, mitochondrial PHGDH interacts with adenine nucleotide translocase 2 (ANT2) and recruits mitochondrial elongation factor G2 (mtEFG2), thereby enhancing the efficiency of mitochondrial ribosome recycling and promoting the synthesis of proteins essential for the electron transport chain and oxidative phosphorylation.

Transcriptional Regulation

Under nutrient stress conditions, such as glucose deprivation, PHGDH can translocate to the nucleus. In the nucleus, it has been reported to reduce the DNA binding capacity of the transcription factor and oncogene c-Jun, leading to the repression of tumor growth. More recently, in the context of breast cancer, nuclear PHGDH has been shown to interact with the transcription factor STAT3 to suppress the expression of genes involved in glutamine metabolism, namely GLUD1 and GLS2, thereby influencing macrophage polarization in the tumor microenvironment.

Interaction with FOXM1

In glioma, PHGDH has been identified as a binding partner of the oncogenic transcription factor FOXM1. This interaction stabilizes FOXM1 by preventing its proteasomal degradation, leading to increased proliferation, invasion, and tumorigenicity.

PHGDH in Metastasis and Drug Resistance

The multifaceted roles of PHGDH extend to critical aspects of cancer progression, including metastasis and the development of resistance to therapy.

Role in Metastasis

The role of PHGDH in metastasis is complex and appears to be context-dependent. High PHGDH expression has been associated with increased metastatic potential in some cancers, such as brain metastases, by fueling the metabolic demands of metastatic colonization. Conversely, other studies have shown that a loss or heterogeneous expression of PHGDH can enhance cancer cell dissemination and metastasis formation. This pro-metastatic effect of low PHGDH expression is linked to the activation of the hexosamine-sialic acid pathway, leading to aberrant protein glycosylation and potentiation of cell migration and invasion.

Contribution to Drug Resistance

Elevated PHGDH expression has been implicated in resistance to various cancer therapies. By enhancing the production of antioxidants like glutathione, PHGDH can help cancer cells withstand the oxidative stress induced by chemotherapeutic agents and radiation. For instance, increased PHGDH expression is associated with resistance to the RAF inhibitor sorafenib in hepatocellular carcinoma and the EGFR inhibitor erlotinib in lung adenocarcinoma.

PHGDH as a Therapeutic Target

The critical role of PHGDH in supporting tumor growth and survival has made it an attractive target for cancer therapy. Both genetic silencing and pharmacological inhibition of PHGDH have shown promise in preclinical models.

Genetic Approaches

RNA interference (RNAi) and CRISPR/Cas9-mediated knockout of PHGDH have been demonstrated to reduce the proliferation of cancer cells with high PHGDH expression. These genetic approaches have been instrumental in validating PHGDH as a therapeutic target.

Small Molecule Inhibitors

Several small molecule inhibitors targeting PHGDH have been developed and have shown anti-tumor activity in vitro and in vivo. These inhibitors can be broadly classified based on their mechanism of action, with some being competitive with the substrate or cofactor, while others are allosteric inhibitors.

Data Presentation

Table 1: Efficacy of PHGDH Inhibitors

| Inhibitor | Target | IC50/EC50 | Cancer Cell Line(s) | Reference(s) |

| CBR-5884 | PHGDH | IC50: 33 µM | Melanoma, Breast Cancer | |

| NCT-503 | PHGDH | IC50: 2.5 ± 0.6 µM | Breast Cancer | |

| IC50: 16.44 µM | A549 (NSCLC) | |||

| PKUMDL-WQ-2101 | PHGDH (allosteric) | EC50: < 10 µM | Breast Cancer | |

| PKUMDL-WQ-2201 | PHGDH (allosteric) | EC50: < 10 µM | Breast Cancer | |

| Azacoccone E | PHGDH | IC50: 9.8 ± 4.3 µM | Not specified | |

| Ixocarpalactone A | PHGDH | IC50: 1.66 ± 0.28 µM | Pancreatic Cancer |

Experimental Protocols

Cell Proliferation Assay (Upon PHGDH Knockdown)

This protocol describes a method to assess the impact of PHGDH knockdown on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Lentiviral particles carrying shRNA against PHGDH (and a non-targeting control, shNTC)

-

Doxycycline (for inducible shRNA systems)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Transduction of Cells: Transduce the cancer cells with lentiviral particles containing either shPHGDH or shNTC at a suitable multiplicity of infection (MOI). Select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Induction of shRNA Expression: If using an inducible system, treat the stable cell lines with doxycycline for 3 days to induce the expression of the shRNA.

-

Cell Seeding: Seed the transduced cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.

-

Colony Formation: Culture the cells in their normal growth medium (with or without doxycycline for inducible systems) for 10-14 days, allowing colonies to form.

-

Staining:

-

Wash the wells twice with PBS.

-

Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and add 1 ml of crystal violet solution to each well.

-

Incubate for 10-20 minutes at room temperature.

-

Wash the wells with water until the background is clear.

-

-

Quantification:

-

Air dry the plates.

-

Scan or photograph the plates.

-

Colonies can be counted manually or using image analysis software.

-

In Vivo Xenograft Tumor Growth Assay

This protocol outlines a general procedure for evaluating the effect of PHGDH inhibition on tumor growth in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Matrigel (optional)

-

PHGDH inhibitor (e.g., NCT-503) and vehicle control

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µl.

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the PHGDH inhibitor or vehicle control according to the desired schedule and route (e.g., intraperitoneal injection daily).

-

Endpoint: Continue treatment and tumor monitoring for a defined period or until tumors in the control group reach a maximum allowable size. Monitor the body weight and overall health of the mice throughout the study.

-

Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting to confirm target engagement.

Subcellular Fractionation for PHGDH Localization

This protocol describes a method to separate cellular components to determine the subcellular localization of PHGDH.

Materials:

-

Cultured cells

-

Fractionation buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Centrifuge and microcentrifuge

-

Lysis buffer for downstream analysis (e.g., RIPA buffer)

Procedure:

-

Cell Lysis: Harvest cells and resuspend them in ice-cold fractionation buffer. Allow cells to swell on ice for 15-20 minutes.

-

Homogenization: Lyse the cells by passing the suspension through a Dounce homogenizer or by repeatedly passing it through a syringe with a 27-gauge needle.

-

Nuclear Fractionation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 5-10 minutes at 4°C. The pellet contains the nuclei.

-

Cytosolic and Mitochondrial Fractionation: Carefully collect the supernatant (cytoplasmic extract) and centrifuge it at a higher speed (e.g., 10,000 x g) for 10-15 minutes at 4°C. The resulting pellet contains the mitochondria, and the supernatant is the cytosolic fraction.

-

Microsomal Fractionation (Optional): The supernatant from the mitochondrial spin can be further centrifuged at a very high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction.

-

Protein Extraction: Resuspend each fraction in an appropriate lysis buffer for subsequent analysis by Western blotting using an antibody specific for PHGDH and organelle-specific markers to verify the purity of the fractions.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is for identifying proteins that interact with PHGDH.

Materials:

-

Cell lysate containing the protein of interest

-

Antibody specific to PHGDH (or a tag if PHGDH is overexpressed with a tag)

-

Protein A/G magnetic beads or agarose beads

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors)

-

Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a low pH buffer)

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads for 30-60 minutes to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-PHGDH antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PHGDH and the suspected interacting partner. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify novel interaction partners.

Visualization of Pathways and Workflows

Caption: The Serine Biosynthesis Pathway initiated by PHGDH.

Caption: Non-canonical functions of PHGDH in the mitochondrion and nucleus.

Caption: A generalized workflow for Co-Immunoprecipitation of PHGDH.

Conclusion

PHGDH stands at a critical metabolic nexus in cancer, wielding significant influence over tumor progression through both its canonical enzymatic activity and its more recently discovered non-canonical functions. Its central role in fueling biosynthesis, maintaining redox balance, and regulating other key cellular processes makes it a compelling target for the development of novel anti-cancer therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the intricate biology of PHGDH and to accelerate the translation of this knowledge into effective clinical strategies. As our understanding of the complexities of cancer metabolism continues to grow, targeting key metabolic nodes like PHGDH holds immense promise for the future of oncology.

References

The Effect of PHGDH-IN-2 on One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic node that fuels cell proliferation and provides precursors for one-carbon metabolism. Upregulation of PHGDH is a hallmark of various cancers, making it an attractive target for therapeutic intervention. Phgdh-IN-2 and its close analog, NCT-503, are potent and selective inhibitors of PHGDH that have been instrumental in elucidating the downstream consequences of blocking this pathway. This technical guide provides an in-depth overview of the effects of this compound on one-carbon metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. Inhibition of PHGDH with these small molecules has been shown to decrease the production of glucose-derived serine, impair the incorporation of one-carbon units into nucleotides, and ultimately suppress the growth of PHGDH-dependent cancer cells. The intricate metabolic reprogramming induced by PHGDH inhibition underscores the complex interplay between serine synthesis, one-carbon metabolism, and central carbon metabolism, offering valuable insights for the development of novel anti-cancer therapies.

Introduction to PHGDH and One-Carbon Metabolism

One-carbon metabolism is a network of interconnected biochemical pathways that transfer one-carbon units, such as methyl groups, from various sources to essential biomolecules. This process is fundamental for the synthesis of nucleotides (purines and thymidylate), amino acids (methionine and glycine), and for the maintenance of cellular redox balance. The primary donor of one-carbon units is the amino acid serine.

Cells can acquire serine either from exogenous sources or through de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (3-PG). The de novo serine synthesis pathway (SSP) is a three-step enzymatic cascade initiated by phosphoglycerate dehydrogenase (PHGDH). PHGDH catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), the first and committed step of the pathway. Subsequent reactions are catalyzed by phosphoserine aminotransferase 1 (PSAT1) and phosphoserine phosphatase (PSPH) to produce serine.

In many cancer cells, the expression and activity of PHGDH are significantly elevated, leading to an increased flux through the SSP. This metabolic reprogramming provides the necessary building blocks and redox equivalents to support rapid cell division. Consequently, PHGDH has emerged as a promising therapeutic target in oncology.

This compound: A Potent Inhibitor of PHGDH

This compound and its analog NCT-503 are small molecule inhibitors that target the enzymatic activity of PHGDH. These compounds have been shown to be NAD+-competitive inhibitors, effectively blocking the conversion of 3-PG to 3-PHP.[1]

Quantitative Data on PHGDH Inhibition

The inhibitory potency of this compound and related compounds has been quantified across various biochemical and cellular assays. The following tables summarize the key quantitative data available.

| Compound | Assay Type | Metric | Value | Cell Line/System | Reference |

| This compound | Enzymatic Assay | IC50 | 5.2 µM | Recombinant human PHGDH | [1] |

| NCT-503 | Enzymatic Assay | IC50 | 2.5 ± 0.6 μM | Recombinant human PHGDH | [2] |

| NCT-502 | Enzymatic Assay | IC50 | 3.7 ± 1 µM | Recombinant human PHGDH | [3] |

| CBR-5884 | Enzymatic Assay | IC50 | 33 ± 12 μM | Recombinant human PHGDH | [2] |

Table 1: Biochemical Potency of PHGDH Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of this compound and other commonly used PHGDH inhibitors against the purified enzyme.

| Compound | Cell Line | Metric | Value | Condition | Reference |

| NCT-503 | MDA-MB-468 | EC50 | ~10 µM | Cell Viability | |

| NCT-503 | HCC-70 | IC50 | 18.2 μM | Cell Proliferation | |

| NCT-503 | BT-20 | IC50 | 10.4 μM | Cell Proliferation | |

| NCT-503 | A549 | IC50 | 16.44 μM | Cell Proliferation (72h) | |

| NCT-502 | T24 (Bladder Cancer) | IC50 | Not specified | Cell Viability | |

| NCT-502 | RT4 (Bladder Cancer) | IC50 | Not specified | Cell Viability |

Table 2: Cellular Potency of PHGDH Inhibitors. This table summarizes the effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of PHGDH inhibitors on the viability and proliferation of various cancer cell lines.

| Compound | Cell Line | Metabolite | Effect | Tracer | Reference |

| NCT-503 | MDA-MB-468 | M+3 Serine | Reduction | U-13C-glucose | |

| NCT-503 | MDA-MB-468 | M+2 Glycine | Reduction | U-13C-glucose | |

| NCT-503 | MDA-MB-468 | 13C incorporation into AMP | Reduction | U-13C-glucose | |

| NCT-503 | MDA-MB-468 | 13C incorporation into dTMP | Reduction | U-13C-glucose |

Table 3: Metabolic Effects of PHGDH Inhibition. This table highlights the quantitative impact of NCT-503 on the synthesis of serine, glycine, and nucleotides as measured by stable isotope tracing.

Signaling Pathways and Logical Relationships

The activity of PHGDH and the consequences of its inhibition are intertwined with several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Figure 1: Core Pathway of PHGDH Inhibition. This diagram illustrates the central role of PHGDH in converting the glycolytic intermediate 3-phosphoglycerate (3-PG) to serine, which then feeds into one-carbon metabolism for nucleotide synthesis. This compound directly inhibits PHGDH, disrupting this metabolic flux.

References

- 1. How to Analyze One Carbon Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on PHGDH as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling transformed cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. One key metabolic pathway that is frequently upregulated in various malignancies is the de novo serine synthesis pathway. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate. Elevated PHGDH expression has been observed in numerous cancers, including breast cancer, melanoma, and glioma, and often correlates with poor prognosis.[1][2] This heightened flux through the serine synthesis pathway provides cancer cells with essential precursors for the synthesis of proteins, nucleotides, and lipids. Furthermore, it contributes to the maintenance of cellular redox homeostasis, supporting cell survival under oxidative stress.[2] The critical role of PHGDH in supporting tumorigenesis has positioned it as a compelling therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the foundational studies on PHGDH as a therapeutic target, with a focus on its signaling pathways, quantitative data on inhibitors, and detailed experimental protocols.

PHGDH in Cancer Metabolism and Signaling

PHGDH is a pivotal enzyme that links glycolysis to anabolic pathways essential for cancer cell growth and proliferation.[1] Its activity is regulated by various signaling pathways that are commonly dysregulated in cancer.

Serine Synthesis Pathway and its Interconnections

The canonical serine synthesis pathway involves three enzymatic steps, with PHGDH initiating the process. The product of this pathway, serine, is not only a building block for proteins but also a precursor for the synthesis of other amino acids like glycine and cysteine. Moreover, serine-derived one-carbon units are crucial for nucleotide biosynthesis and methylation reactions.

Below is a diagram illustrating the central role of PHGDH in cellular metabolism.

Caption: The serine synthesis pathway initiated by PHGDH.

Oncogenic Signaling and PHGDH Regulation

Several oncogenic signaling pathways converge on the regulation of PHGDH expression and activity. For instance, the transcription factor c-Myc, a master regulator of cell growth and proliferation, can directly upregulate the expression of PHGDH.[3] Similarly, the PI3K/Akt/mTORC1 pathway, which is frequently activated in cancer, can promote PHGDH activity.

The diagram below illustrates the upstream regulation of PHGDH by key oncogenic pathways.

Caption: Regulation of PHGDH expression by oncogenic signaling.

Quantitative Data on PHGDH Inhibitors

A number of small molecule inhibitors of PHGDH have been developed and characterized. The following table summarizes the in vitro potency of selected inhibitors against the PHGDH enzyme and their cytotoxic effects in various cancer cell lines.

| Inhibitor | Target | IC50 (Enzymatic) | Cell Line | Cancer Type | EC50 (Cell-based) | Reference |

| NCT-503 | PHGDH | 2.5 ± 0.6 µM | MDA-MB-468 | Breast Cancer | 8-16 µM | |

| BT-20 | Breast Cancer | 8-16 µM | ||||

| HCC70 | Breast Cancer | 8-16 µM | ||||

| CBR-5884 | PHGDH | 33 ± 12 µM | MDA-MB-468 | Breast Cancer | ~30 µM | |

| BI-4924 | PHGDH | Not Reported | Various | Various | Not Reported | |

| PKUMDL-WQ-2101 | PHGDH | 34.8 ± 3.6 µM | MDA-MB-468 | Breast Cancer | < 10 µM | |

| Withangulatin A | PHGDH | Not Reported | HCT-116 | Colon Cancer | Not Reported | |

| Ixocarpalactone A | PHGDH | 1.66 ± 0.28 µM | Various | Pancreatic Cancer | Not Reported | |

| Azacoccone E | PHGDH | 9.8 ± 4.3 µM | Various | Various | Not Reported |

Experimental Protocols

PHGDH Enzyme Activity Assay

This protocol describes a coupled-enzyme assay to measure the activity of PHGDH by monitoring the production of NADH.

Materials:

-

PHGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 1 mM EDTA)

-

Recombinant human PHGDH enzyme

-

3-Phosphoglycerate (3-PG), substrate

-

NAD+, cofactor

-

Diaphorase

-

Resazurin

-

96-well black microplate

-

Plate reader with fluorescence detection (Ex/Em = 550/580 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 3-PG in water.

-

Prepare a stock solution of NAD+ in water.

-

Reconstitute diaphorase and resazurin according to the manufacturer's instructions.

-

-

Reaction Setup:

-

In a 96-well plate, add the following components to each well to a final volume of 100 µL:

-

PHGDH Assay Buffer

-

Recombinant PHGDH enzyme (e.g., 50-100 ng)

-

Diaphorase (e.g., 0.2 U/mL)

-

Resazurin (e.g., 20 µM)

-

Test inhibitor at various concentrations or vehicle control (DMSO).

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-

Start the reaction by adding a mixture of 3-PG (final concentration, e.g., 100 µM) and NAD+ (final concentration, e.g., 200 µM).

-

-

Measurement:

-

Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the PHGDH enzyme activity assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding often stabilizes the target protein against thermal denaturation.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Cell culture medium and supplements

-

Test inhibitor and vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-PHGDH primary antibody

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with the test inhibitor at the desired concentration or vehicle control for 1-2 hours at 37°C.

-

-

Heat Shock:

-

Harvest cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Western Blotting:

-

Determine the protein concentration of the soluble fractions.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with the anti-PHGDH primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities for PHGDH at each temperature.

-

Normalize the band intensity at each temperature to the non-heated control.

-

Plot the normalized intensity versus temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Measurement of Serine and Glycine Synthesis via Stable Isotope Tracing

This protocol outlines the use of stable isotope-labeled glucose ([U-13C6]-glucose) to trace its incorporation into serine and glycine, which can be quantified by mass spectrometry.

Materials:

-

Cancer cell line of interest

-

Glucose-free and serine/glycine-free cell culture medium

-

[U-13C6]-glucose

-

Dialyzed fetal bovine serum (dFBS)

-

Ice-cold 80% methanol

-

Cell scraper

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in standard medium until they reach 50-60% confluency.

-

Wash the cells with PBS and switch to glucose-free, serine/glycine-free medium supplemented with 10% dFBS and the desired concentration of [U-13C6]-glucose (e.g., 10 mM).

-

Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells quickly with ice-cold saline.

-

Immediately add ice-cold 80% methanol to the culture dish to quench metabolism and extract metabolites.

-

Scrape the cells and collect the cell lysate/methanol mixture.

-

Centrifuge at high speed to pellet cell debris.

-

-

Sample Preparation for LC-MS:

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Analyze the samples using an LC-MS method optimized for the separation and detection of amino acids.

-

Monitor the mass-to-charge ratios (m/z) for unlabeled (M+0) and labeled (M+3 for serine, M+2 for glycine) isotopologues.

-

-

Data Analysis:

-

Determine the fractional labeling of serine and glycine by calculating the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues for each amino acid.

-

Plot the fractional labeling over time to assess the rate of de novo synthesis.

-

Caption: Workflow for stable isotope tracing of serine and glycine synthesis.

References

The Role of Serine Biosynthesis in Tumor Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine biosynthesis pathway (SSP) has emerged as a critical metabolic node in many cancers, contributing to nucleotide synthesis, redox homeostasis, and the production of other essential biomolecules. Upregulation of the SSP enzymes—Phosphoglycerate Dehydrogenase (PHGDH), Phosphoserine Aminotransferase 1 (PSAT1), and Phosphoserine Phosphatase (PSPH)—is frequently observed in various tumor types and correlates with poor prognosis. This technical guide provides an in-depth overview of the role of serine biosynthesis in tumor cell proliferation, presenting quantitative data on enzyme expression, the effects of pathway inhibition, and detailed experimental protocols for studying this critical metabolic pathway.

The Serine Biosynthesis Pathway: A Central Hub in Cancer Metabolism

The SSP diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) into a three-step enzymatic cascade to produce serine. This pathway is a key interface between glucose metabolism and the anabolic processes required for cell growth.

-

Phosphoglycerate Dehydrogenase (PHGDH): This NAD+-dependent enzyme catalyzes the first and rate-limiting step, the oxidation of 3-PG to 3-phosphohydroxypyruvate. PHGDH is a critical control point in the pathway.

-

Phosphoserine Aminotransferase 1 (PSAT1): PSAT1 catalyzes the transamination of 3-phosphohydroxypyruvate with glutamate to produce 3-phosphoserine and α-ketoglutarate (α-KG). This links serine biosynthesis to amino acid metabolism.

-

Phosphoserine Phosphatase (PSPH): In the final step, PSPH dephosphorylates 3-phosphoserine to yield L-serine.

The serine produced can then be converted to glycine by serine hydroxymethyltransferase (SHMT), a reaction that also generates a one-carbon unit for the folate cycle. These one-carbon units are essential for the synthesis of nucleotides (purines and thymidylate) and for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.

Contribution to Tumor Cell Proliferation

The upregulation of the SSP provides several advantages to proliferating tumor cells:

-

Nucleotide Synthesis: Serine-derived one-carbon units are crucial for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1]

-

Redox Homeostasis: The conversion of serine to glycine is a major source of NADPH, which is essential for maintaining cellular redox balance and mitigating oxidative stress by regenerating reduced glutathione (GSH).

-

Amino Acid and Lipid Synthesis: Serine is a precursor for the synthesis of other amino acids, such as glycine and cysteine, and is also a component of certain lipids like sphingolipids and phosphoserine.

-

Anaplerosis: The production of α-KG by PSAT1 can replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.

Regulatory Signaling Pathways

The SSP is tightly regulated by a network of oncogenic and tumor suppressor signaling pathways, ensuring its activity is coupled to the proliferative state of the cell. Key regulators include:

-

MYC: The oncogenic transcription factor MYC can directly upregulate the expression of PHGDH and other SSP enzymes.

-

p53: The tumor suppressor p53 can suppress the expression of PHGDH.

-

ATF4: Under conditions of amino acid starvation, the transcription factor ATF4 induces the expression of SSP enzymes to promote cell survival.[2]

-

mTORC1: The mTORC1 signaling pathway, a central regulator of cell growth, can also promote serine biosynthesis.

Figure 1: Overview of the Serine Biosynthesis Pathway and its regulation.

Quantitative Data on SSP in Cancer

Upregulation of SSP Enzymes in Tumors

Numerous studies have demonstrated the increased expression of PHGDH, PSAT1, and PSPH in a wide range of human cancers compared to their normal tissue counterparts. This upregulation is often associated with higher tumor grade and poorer patient survival.

| Cancer Type | PHGDH Expression (Tumor vs. Normal) | PSAT1 Expression (Tumor vs. Normal) | PSPH Expression (Tumor vs. Normal) | Reference |

| Breast Cancer | Significantly higher in ER-negative tumors | 26-fold lower in luminal vs. basal tumors | No significant change in luminal vs. basal | [3] |

| Lung Adenocarcinoma (LUAD) | Significantly upregulated | Significantly upregulated | Significantly upregulated | [4] |

| Colon Cancer | Significantly upregulated | Significantly upregulated | Significantly upregulated | [5] |

| Melanoma | Frequently amplified and overexpressed | - | - | |

| Glioblastoma (GBM) | Upregulated | - | Upregulated | |

| Lymphoma | Overexpressed in Germinal Center B-cell derived lymphomas | Overexpressed in Germinal Center B-cell derived lymphomas | Overexpressed in Germinal Center B-cell derived lymphomas |

Expression levels are generally reported as fold-change in mRNA or protein levels, or as a percentage of tumors showing overexpression. Specific quantitative values can vary significantly between studies and patient cohorts.

Pharmacological Inhibition of the Serine Biosynthesis Pathway

The dependence of many cancers on the SSP has made its enzymes attractive targets for therapeutic intervention. Several small molecule inhibitors have been developed, primarily targeting PHGDH.

| Inhibitor | Target | Cancer Cell Line | IC50 (µM) | Reference |

| NCT-503 | PHGDH | MDA-MB-468 (Breast) | ~10 | |

| HCC-70 (Breast) | ~15 | |||

| A549 (Lung) | 16.44 | |||

| CBR-5884 | PHGDH | A375 (Melanoma) | 33 | |

| G-361 (Melanoma) | ~25 | |||

| BI-4924 | PHGDH | - | single-digit nanomolar potency |

IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50% and can vary depending on the assay conditions and cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the serine biosynthesis pathway in cancer.

Analysis of SSP Enzyme Expression

This protocol describes the detection and quantification of SSP enzyme protein levels in cell lysates.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PHGDH, PSAT1, PSPH, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantification:

-

Densitometry analysis of the protein bands can be performed using software like ImageJ.

-

Normalize the protein of interest signal to the loading control.

-

Figure 2: Western Blotting experimental workflow.

This protocol details the measurement of PHGDH, PSAT1, and PSPH mRNA expression levels.

-

RNA Extraction:

-

Extract total RNA from cells or tissues using a commercial kit (e.g., TRIzol or RNeasy).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

-

-

Real-Time PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the target genes (PHGDH, PSAT1, PSPH) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melt curve analysis to verify the specificity of the PCR product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to the reference gene.

-

Functional Assays

This protocol describes the stable knockdown of SSP enzymes to study the functional consequences.

-

shRNA Vector Preparation:

-

Design and clone shRNA sequences targeting PHGDH, PSAT1, or PSPH into a lentiviral vector containing a selection marker (e.g., puromycin resistance).

-

Co-transfect the shRNA-containing vector and packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

-

-

Lentiviral Transduction:

-

Infect the target cancer cell line with the lentiviral particles in the presence of polybrene.

-

After 48-72 hours, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

-

-

Validation of Knockdown:

-

Confirm the reduction in target gene expression at both the mRNA (qRT-PCR) and protein (Western blotting) levels.

-

-

Phenotypic Analysis:

-

Assess the effect of gene knockdown on cell proliferation, viability, apoptosis, and other relevant phenotypes.

-

Figure 3: Workflow for shRNA-mediated gene knockdown.

Conclusion and Future Directions

The serine biosynthesis pathway represents a significant metabolic vulnerability in a variety of cancers. The frequent upregulation of its key enzymes and the demonstrated reliance of tumor cells on this pathway for proliferation and survival underscore its potential as a therapeutic target. The development of potent and selective inhibitors against PHGDH and other SSP enzymes is a promising avenue for novel anti-cancer therapies. Future research should focus on identifying biomarkers to stratify patients who are most likely to respond to SSP-targeted therapies and exploring combination strategies with other anti-cancer agents. A deeper understanding of the complex regulation of the SSP and its interplay with the tumor microenvironment will be crucial for the successful clinical translation of these findings.

References

- 1. rupress.org [rupress.org]

- 2. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lineage-specific silencing of PSAT1 induces serine auxotrophy and sensitivity to dietary serine starvation in luminal breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of PSAT1 is Correlated with Poor Prognosis and Immune Infiltration in Non-Small Cell Lung Cancer [imrpress.com]

- 5. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Canonical: An In-depth Technical Guide to the Non-canonical Functions of PHGDH in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate dehydrogenase (PHGDH) is well-established as the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route crucial for the proliferation of cancer cells. However, a growing body of evidence reveals that PHGDH's role in malignancy extends far beyond its catalytic activity in serine production. This guide delves into the non-canonical, or "moonlighting," functions of PHGDH, highlighting its multifaceted involvement in cancer progression through mechanisms independent of its enzymatic role. These non-canonical functions, which are often dictated by its subcellular localization and protein-protein interactions, present novel avenues for therapeutic intervention. This document provides a comprehensive overview of these functions, detailed experimental protocols to investigate them, and quantitative data to support the findings.

Non-canonical Functions of PHGDH in Different Subcellular Compartments

Recent research has unveiled that the subcellular localization of PHGDH is a critical determinant of its function. Beyond its traditional place in the cytoplasm, PHGDH has been found in the mitochondria and the nucleus, where it engages in distinct non-canonical activities that contribute to tumorigenesis.

Mitochondrial PHGDH: A Key Regulator of Mitochondrial Translation and Bioenergetics

In the mitochondria of liver cancer cells, PHGDH assumes a non-canonical role that is independent of its enzymatic activity in serine biosynthesis. It localizes to the inner mitochondrial membrane and acts as a scaffold protein to enhance the translation of mitochondrial DNA (mtDNA)-encoded proteins.[1][2][3] This, in turn, boosts mitochondrial respiration and provides the bioenergetic support required for rapid tumor growth.[1][2]

Signaling Pathway and Molecular Interactions:

Mitochondrial PHGDH directly interacts with adenine nucleotide translocase 2 (ANT2). This interaction serves to recruit mitochondrial elongation factor G2 (mtEFG2), a key component of the mitochondrial ribosome recycling machinery. The formation of this PHGDH-ANT2-mtEFG2 complex enhances the efficiency of mitochondrial ribosome recycling, leading to increased translation of mtDNA-encoded proteins that are essential for the electron transport chain and oxidative phosphorylation. This entire process is independent of the catalytic activity of PHGDH.

Caption: Mitochondrial PHGDH signaling pathway.

Nuclear PHGDH: A Modulator of Gene Expression and Nuclear Metabolism

Under conditions of nutrient stress, such as glucose deprivation, PHGDH can translocate to the nucleus, where it exerts control over gene expression through various mechanisms.

-

Regulation of c-Jun Activity: In the nucleus, PHGDH can reduce the local levels of NAD+, which in turn inhibits the activity of the NAD+-dependent enzyme PARP1. This leads to decreased poly(ADP-ribosyl)ation of the transcription factor c-Jun, ultimately contributing to tumor growth under nutrient-limiting conditions.

-

Interaction with FOXM1: In glioma, nuclear PHGDH has been shown to interact with the oncogenic transcription factor FOXM1. This interaction stabilizes FOXM1 by preventing its ubiquitination and subsequent proteasomal degradation, thereby promoting tumor cell proliferation and invasion.

-

Reprogramming Macrophage Function: Within the tumor microenvironment, PHGDH can enter the nucleus of tumor-associated macrophages. Here, it partners with the transcription factor STAT3 to bind to the promoters of genes involved in glutamine metabolism, such as GLUD1 and GLS2, suppressing their transcription. This metabolic reprogramming steers macrophages towards a tumor-fighting M1-like phenotype.

Caption: Nuclear functions of PHGDH in cancer.

Cytoplasmic PHGDH: Facilitator of Translation Initiation

In the cytoplasm, PHGDH has been found to play a direct role in the initiation of protein synthesis, a function that is particularly relevant in pancreatic cancer.

Interaction with eIF4A1 and eIF4E:

PHGDH can directly interact with the translation initiation factors eIF4A1 and eIF4E. These factors are components of the eIF4F complex, which is crucial for the recruitment of ribosomes to the 5' cap of mRNAs. By interacting with eIF4A1 and eIF4E, PHGDH facilitates the assembly of the eIF4F complex, thereby promoting overall translation initiation and accelerating cancer development.

Caption: Cytoplasmic role of PHGDH in translation initiation.

Low PHGDH Expression and a Pro-Metastatic Phenotype

Paradoxically, low or heterogeneous expression of PHGDH in primary tumors has been associated with increased cancer cell dissemination and metastasis. This non-canonical effect is mediated by a change in protein glycosylation.

Mechanism of Action:

PHGDH interacts with the glycolytic enzyme phosphofructokinase (PFK). The loss of this interaction, which occurs in cells with low PHGDH expression, leads to the activation of the hexosamine-sialic acid pathway. This metabolic rewiring provides an abundance of precursors for protein glycosylation, resulting in aberrant glycosylation patterns. A key consequence is the increased sialylation of integrin αvβ3, which enhances cell migration and invasion, thereby promoting metastasis.

Quantitative Data on Non-canonical PHGDH Functions

| Non-canonical Function | Cancer Type | Key Interacting Proteins | Quantitative Effect | Reference |

| Mitochondrial Translation | Liver Cancer | ANT2, mtEFG2 | Overexpression of PHGDH leads to a ~1.5-2.0 fold increase in the protein levels of mtDNA-encoded proteins (e.g., MT-CO2, MT-ND1). | Shu et al., 2022 |

| Knockdown of mtEFG2 diminishes PHGDH-mediated increases in basal and maximal mitochondrial respiration by ~50-60%. | Shu et al., 2022 | |||

| Nuclear Gene Regulation | Pancreatic Cancer | c-Jun, PARP1 | Glucose restriction induces a >4-fold increase in nuclear PHGDH levels. | Ma et al., 2021 |